molecular formula C11H14ClNO2 B2803780 2-chloro-N-(4-propoxyphenyl)acetamide CAS No. 41240-81-7

2-chloro-N-(4-propoxyphenyl)acetamide

Cat. No.: B2803780
CAS No.: 41240-81-7
M. Wt: 227.69
InChI Key: PNGQCMWVAGEMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chloro group, a propoxy group, and an acetamide functional group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-propoxyphenyl)acetamide typically involves the reaction of 4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The general reaction scheme is as follows:

[ \text{4-propoxyphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the compound in high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-(4-propoxyphenyl)acetamide derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(4-propoxyphenyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and propoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 2-chloro-N-(4-butoxyphenyl)acetamide

Uniqueness

2-chloro-N-(4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-propoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQCMWVAGEMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.